BenchChemオンラインストアへようこそ!

Chloroxoquinoline

Pharmacokinetics Drug Metabolism Cancer Research

Procure high-purity Chloroxoquinoline (98%) for R&D or as Piperaquine Impurity D. Its unique dual mechanism—DNA template damage & CYP450 induction—ensures translational relevance distinct from clioquinol or chloroxine. Ideal for oncology studies and ANDA submissions.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
CAS No. 86-99-7
Cat. No. B073993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroxoquinoline
CAS86-99-7
Synonyms7-chloro-4-hydroxyquinoline
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=CC2=O
InChIInChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
InChIKeyXMFXTXKSWIDMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroxoquinoline (CAS 86-99-7) Procurement Guide: Core Identity and Functional Classification


Chloroxoquinoline (CAS 86-99-7, also known as 7-chloro-4-hydroxyquinoline or 7-chloroquinolin-4-ol) is a halogenated 8-hydroxyquinoline derivative within the broader chloroquinolinol class of heterocyclic compounds . Its structure features a chloro substituent at the 7-position and a hydroxyl group at the 4-position of the quinoline ring system, conferring a molecular weight of 179.60 g/mol . This small molecule (C9H6ClNO) is recognized for its dual pharmacological profile: it functions as an antimicrobial and antiprotozoal agent via metal chelation and DNA intercalation mechanisms, and it is also an approved anticancer therapeutic in China (trade name An Ti Shu), where it acts by damaging cancer cell DNA templates to induce apoptosis [1][2]. This intrinsic duality—bridging anti-infective and antineoplastic applications—represents a unique starting point for distinguishing Chloroxoquinoline from single-purpose analogs in procurement decisions.

Why Chloroxoquinoline Cannot Be Simply Substituted with Other Halogenated 8-Hydroxyquinolines in Research and Industry


The chloroquinolinol class encompasses a range of structurally similar compounds—including clioquinol (5-chloro-7-iodo-8-quinolinol), chloroxine (5,7-dichloro-8-hydroxyquinoline), and cloxyquin (5-chloro-8-hydroxyquinoline)—that share a common metal-chelating mechanism and antimicrobial spectrum [1]. However, subtle variations in the position and number of halogen substituents, as well as the hydroxyl group position, profoundly alter each compound's specific molecular targets, cytotoxicity profiles, and regulatory status. For instance, clioquinol is associated with subacute myelo-optic neuropathy and has been banned for oral use, while chloroxine demonstrates enhanced antibacterial activity in the presence of zinc ions against ESKAPE pathogens [2][3]. Critically, Chloroxoquinoline is uniquely distinguished by its approved clinical use as an anticancer agent (in China) and its documented auto-induction of CYP450 enzymes, a pharmacokinetic property not shared by its closest structural analogs [4]. Generic substitution within this class without rigorous, quantitative justification therefore risks not only experimental irreproducibility but also overlooking compound-specific therapeutic or toxicological liabilities. The evidence presented in Section 3 provides the quantitative basis for these critical distinctions.

Quantitative Differentiation Guide: Chloroxoquinoline vs. Key Structural Analogs


Divergent CYP450 Auto-Induction Profile Differentiates Chloroxoquinoline from Chloroxine

Chloroxoquinoline demonstrates a unique auto-induction effect on cytochrome P450 enzymes CYP3A and CYP1A, a pharmacokinetic property that is absent in the structurally related antimicrobial chloroxine [1]. This auto-induction directly impacts the compound's own metabolism and potential drug-drug interactions, a critical consideration for in vivo cancer research and combination therapy design [2].

Pharmacokinetics Drug Metabolism Cancer Research Toxicology

Distinct Anticancer Mechanism: Chloroxoquinoline's DNA-Targeted Cytotoxicity vs. Autophagy Inhibition of Chloroquine

Chloroxoquinoline exerts its anticancer effects through a direct DNA template-damaging mechanism, leading to DNA breaks and subsequent cell death, and additionally inhibits cell invasion via down-regulation of the Rho/Rho kinase signaling pathway . This dual action is distinct from the primary anticancer mechanism of chloroquine and hydroxychloroquine, which rely heavily on autophagy inhibition, a process that cancer cells can circumvent [1].

Cancer Therapeutics DNA Damage Cell Invasion Breast Cancer

Regulatory and Clinical Divergence: Approved Anticancer Agent vs. Banned Antiamoebic

Chloroxoquinoline is approved in China for the treatment of breast cancer and non-small cell lung cancer, with an established oral dosage regimen (20-30 mg/kg/day, divided three times daily for a 4-week cycle) [1]. In stark contrast, the structurally related clioquinol (5-chloro-7-iodo-8-quinolinol), once used as an intestinal antiamoebic, has been banned worldwide for oral use due to its association with subacute myelo-optic neuropathy (SMON) [2].

Regulatory Affairs Clinical Trials Drug Repurposing Toxicology

Differential Antimicrobial Potentiation: Chloroxine Synergizes with Zinc, While Chloroxoquinoline's Profile Remains Unexplored

Recent studies on chloroxine (5,7-dichloro-8-hydroxyquinoline), a close structural analog, demonstrate that its antibacterial efficacy against Gram-negative ESKAPE pathogens is significantly enhanced by the addition of exogenous zinc ions, and that it can reverse polymyxin and carbapenem resistance in E. coli [1]. Importantly, no equivalent studies have been conducted with Chloroxoquinoline to determine if it shares this metal-dependent potentiation property. This presents a critical, quantifiable knowledge gap that precludes direct substitution.

Antimicrobial Resistance ESKAPE Pathogens Metalloantibiotics Combination Therapy

Where Chloroxoquinoline Delivers Verified Value: High-Yield Research and Industrial Scenarios


Oncology Research Requiring DNA-Damaging Agents with a Non-Autophagy Mechanism

In cancer cell line panels and xenograft models where the primary goal is to investigate DNA damage response pathways, overcome autophagy-mediated resistance, or study Rho/Rho kinase signaling inhibition, Chloroxoquinoline provides a mechanistically distinct tool. Its approved clinical formulation in China (An Ti Shu) offers a validated in vivo dosing reference (20-30 mg/kg/day oral) that can streamline translational study design [1]. Researchers should use chloroquine or hydroxychloroquine as autophagy-inhibitor controls to clearly delineate mechanism-specific effects [2].

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A/CYP1A Auto-Induction

Chloroxoquinoline is a valuable probe compound for investigating the complex interplay between xenobiotics and CYP450 enzyme regulation. Its documented auto-induction of CYP3A and CYP1A in rat models makes it particularly useful for studies evaluating the impact of enzyme induction on drug clearance, toxicity, and combination therapy outcomes [1]. This scenario is not appropriately addressed by non-inducing 8-hydroxyquinoline analogs like chloroxine or cloxyquin.

Antimicrobial Susceptibility Testing Against ESKAPE Pathogens in Metal-Defined Media

Given that chloroxine, a close analog, exhibits zinc-dependent potentiation against multidrug-resistant ESKAPE pathogens, any study evaluating Chloroxoquinoline's antimicrobial efficacy must include defined zinc-supplemented and zinc-depleted conditions to avoid false-negative results [3]. This scenario underscores the critical need for a compound-specific approach rather than assuming class-wide behavior.

Synthesis of Piperaquine Impurities and Reference Standards

Chloroxoquinoline (7-chloro-4-hydroxyquinoline) is a key starting material and a known impurity (Piperaquine Impurity D) in the synthesis of the antimalarial drug piperaquine . For analytical method development, quality control, and ANDA submissions, high-purity Chloroxoquinoline is required as a reference standard to ensure compliance with regulatory guidelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroxoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.